7,8-dimethoxy-3-(4-nitrobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one
Description
Properties
IUPAC Name |
7,8-dimethoxy-3-[(4-nitrophenyl)methyl]-1H-3-benzazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-25-17-9-14-7-8-20(19(22)11-15(14)10-18(17)26-2)12-13-3-5-16(6-4-13)21(23)24/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGAKFJCFLOHRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-3-(4-nitrobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine.
Introduction of Methoxy Groups: Methoxy groups are introduced at positions 7 and 8 through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the benzazepine core.
Formation of the Ketone Functional Group: The ketone functional group at position 2 is introduced through an oxidation reaction, typically using reagents like chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-3-(4-nitrobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The methoxy groups and the nitrobenzyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halides, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzazepine derivatives depending on the reagents used.
Scientific Research Applications
Synthesis of Ivabradine
One of the primary applications of 7,8-dimethoxy-3-(4-nitrobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one is in the synthesis of Ivabradine, a drug used to treat heart conditions such as angina and heart failure. The compound serves as an intermediate in the synthetic pathway to Ivabradine, which is known for its bradycardic properties—reducing heart rate without affecting myocardial contractility .
Therapeutic Potential
Research indicates that derivatives of this compound may exhibit various pharmacological activities, including anti-inflammatory and analgesic effects. The presence of the nitro group is often associated with enhanced biological activity due to its electron-withdrawing properties, which can influence receptor interactions .
Research Findings
Recent studies have highlighted the importance of this compound in developing new therapeutic agents. For instance:
- Cardiovascular Research: The synthesis pathway involving this compound has been optimized to enhance yield and purity, making it more accessible for cardiovascular research applications .
- Neuroscience Applications: Compounds similar to this compound have been investigated for their potential neuroprotective effects, suggesting that modifications to its structure could yield new treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-3-(4-nitrobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
Gene Expression: Modulating gene expression and influencing cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Electronic and Reactivity Differences
A. Core Benzazepinone Derivatives
7,8-Dimethoxy-3-(3-Iodopropyl)-1,3-Dihydro-2H-3-Benzazepin-2-One (CAS 148870-57-9)
- Substituent : 3-Iodopropyl chain.
- Role : Key intermediate in Ivabradine synthesis .
- HOMO-LUMO Gap : -6.12 eV (HOMO: -6.41 eV; LUMO: -0.29 eV), indicating moderate electron-withdrawing capacity and reactivity .
- Synthesis : Achieved via halogenation, cyclization, and iodine substitution, with a 63.6% yield .
7,8-Dimethoxy-3-(3-Chloropropyl)-1,3-Dihydro-2H-3-Benzazepin-2-One Substituent: 3-Chloropropyl chain. Role: Precursor to the iodo-derivative in Ivabradine synthesis . HOMO-LUMO Gap: Not explicitly reported, but chlorine’s lower electronegativity compared to iodine suggests a slightly higher LUMO energy (less electron-deficient).
3-{2-[4-(2-Chlorobenzyl)-1-Piperazinyl]-2-Oxoethyl}-7,8-Dimethoxy-1,3-Dihydro-2H-3-Benzazepin-2-One Substituent: Piperazinyl-2-oxoethyl group with a 2-chlorobenzyl moiety. Role: Demonstrates structural diversity in benzazepinones for receptor modulation (e.g., serotonin or dopamine receptors) .
B. Pharmacologically Active Analogues 1. UL-FS49 and S16257 - Substituents: - UL-FS49: 3-(3-{[2-(3,4-Dimethoxyphenyl)-ethyl]methylamino}-propyl). - S16257: 3-{3-{[(1S)-(4,5-Dimethoxybenzocyclobutan-1-yl)methyl]methylamino}-propyl}. - Role: Sinus-atrial node modulators with electrophysiological effects on cardiac tissues . - Key Difference: The nitrobenzyl group in the target compound lacks the aminoalkyl chains critical for ion channel modulation in UL-FS49/S16255.
Ivabradine Impurity (IVA-9) Structure: Dimerized benzazepinone formed during Ivabradine synthesis. HOMO-LUMO Gap: -5.98 eV (HOMO: -6.20 eV; LUMO: -0.22 eV), indicating reduced reactivity compared to monomeric derivatives .
Pharmacological and Physicochemical Properties
- Biological Activity : Unlike UL-FS49/S16257 or Ivabradine intermediates, the nitrobenzyl derivative’s pharmacological profile is less characterized but may exhibit distinct kinase or nitric oxide synthase inhibition due to the nitro group .
- Solubility and Stability : Nitro groups reduce aqueous solubility but improve thermal stability (e.g., boiling point ~504°C for iodopropyl vs. higher predicted for nitrobenzyl) .
Biological Activity
7,8-Dimethoxy-3-(4-nitrobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one is a synthetic organic compound belonging to the benzazepine class. This compound has garnered attention due to its unique structure and potential biological activities, including effects on cardiovascular health and possible therapeutic applications in various diseases.
The compound is characterized by:
- Molecular Formula : C19H18N2O5
- CAS Number : 866135-95-7
- Melting Point : 244.0 to 248.0 °C
- Boiling Point : Approximately 455.8 °C (predicted) .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzazepine Core : Cyclization reactions using substituted phenethylamines.
- Introduction of Methoxy Groups : Methylation reactions using dimethyl sulfate or methyl iodide.
- Attachment of the Nitrobenzyl Group : Nucleophilic substitution reactions with nitrobenzyl halides.
- Formation of the Ketone Functional Group : Oxidation reactions using agents like chromium trioxide .
Cardiovascular Effects
Research indicates that compounds in the benzazepine class, including this compound, exhibit significant cardiovascular effects:
- Bradycardic Activity : Studies have shown that this compound can induce bradycardia (a reduction in heart rate) and vasorelaxation, making it a candidate for treating conditions like hypertension .
The biological activity is likely mediated through interactions with specific receptors or enzymes involved in cardiovascular regulation:
- Receptor Binding : The compound may interact with adrenergic receptors or other targets involved in heart rate modulation.
- Enzyme Inhibition : Potential inhibition of enzymes related to vascular tone regulation may contribute to its vasorelaxant properties .
Case Study 1: Vasorelaxant Properties
A series of synthesized benzazepines were evaluated for their vasorelaxant properties. The study indicated that modifications to the benzazepine structure could enhance these properties, suggesting that this compound may serve as a lead compound for further development .
Case Study 2: Anticancer Potential
In preliminary studies, derivatives of benzazepines have shown promise in inhibiting cancer cell proliferation. The structural attributes of this compound may contribute to similar activities, warranting further investigation into its anticancer properties .
Q & A
Q. How to validate computational predictions of metabolic liver clearance using in vitro models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
